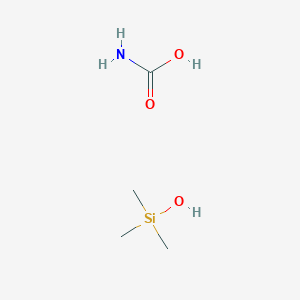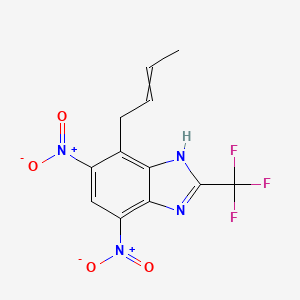
4-(But-2-en-1-yl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(But-2-en-1-yl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole is a complex organic compound characterized by its unique structure, which includes a but-2-en-1-yl group, two nitro groups, and a trifluoromethyl group attached to a benzimidazole core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-en-1-yl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivativesThe nitro groups are usually introduced through nitration reactions, while the trifluoromethyl group can be added using trifluoromethylation reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and trifluoromethylation steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(But-2-en-1-yl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups at specific positions on the benzimidazole ring .
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential as an anticancer agent or antimicrobial compound is being explored, given its ability to interact with specific molecular targets.
Industry: The compound can be used in the development of new polymers, coatings, and other materials with specialized properties
Mécanisme D'action
The mechanism of action of 4-(But-2-en-1-yl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and trifluoromethyl group play crucial roles in these interactions, potentially leading to the inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(But-2-en-1-yl)-5,7-dinitro-1H-benzimidazole: Lacks the trifluoromethyl group, which may affect its reactivity and biological activity.
4-(But-2-en-1-yl)-2-(trifluoromethyl)-1H-benzimidazole: Lacks the nitro groups, which are important for certain chemical reactions and interactions.
5,7-Dinitro-2-(trifluoromethyl)-1H-benzimidazole: Lacks the but-2-en-1-yl group, which may influence its physical properties and reactivity.
Uniqueness
The presence of both nitro groups and a trifluoromethyl group in 4-(But-2-en-1-yl)-5,7-dinitro-2-(trifluoromethyl)-1H-benzimidazole makes it unique compared to similar compounds.
Propriétés
Numéro CAS |
60181-55-7 |
|---|---|
Formule moléculaire |
C12H9F3N4O4 |
Poids moléculaire |
330.22 g/mol |
Nom IUPAC |
7-but-2-enyl-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C12H9F3N4O4/c1-2-3-4-6-7(18(20)21)5-8(19(22)23)10-9(6)16-11(17-10)12(13,14)15/h2-3,5H,4H2,1H3,(H,16,17) |
Clé InChI |
MPKQWFONWPOLOY-UHFFFAOYSA-N |
SMILES canonique |
CC=CCC1=C2C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=C(N2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)


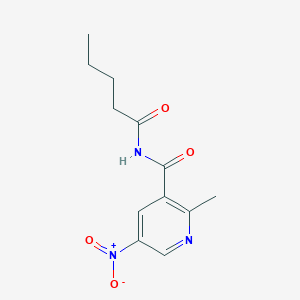
![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)
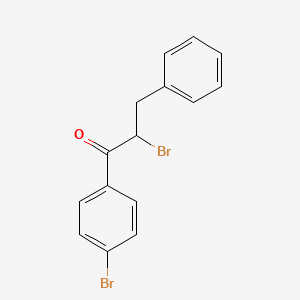
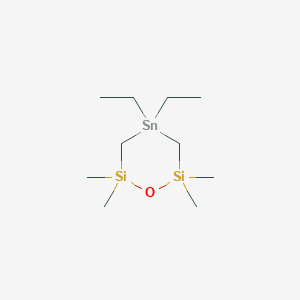


![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)

